molecular formula C29H27NO10 B078776 Nogalarene CAS No. 11052-69-0

Nogalarene

Cat. No.: B078776
CAS No.: 11052-69-0
M. Wt: 549.5 g/mol
InChI Key: ZIOYGSZIUMVQSO-CWOXXLDKSA-N
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Description

Nogalarene is a chemical compound that belongs to the class of heterocyclic organic compounds. It is a bicyclic compound that contains a five-membered ring and a seven-membered ring. This compound is a versatile compound that has been used in various fields, including medicine, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of nogalarene is not fully understood. However, it is believed that this compound exerts its biological activity through the modulation of various signaling pathways. For example, this compound has been shown to inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of nogalarene for lab experiments include its relatively low cost, its ease of synthesis, and its versatility. This compound can be used in a wide range of experiments, including cell culture, animal studies, and material science. However, there are also some limitations to the use of this compound. For example, this compound is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound can be toxic at high concentrations, which can limit its use in some applications.

Future Directions

There are many future directions for the study of nogalarene. One area of research is the development of this compound-based materials for organic electronics. This compound has been shown to have good electrical conductivity and could be used in the development of flexible electronic devices. Another area of research is the development of this compound-based drug delivery systems. This compound could be used as a carrier for drugs, allowing for targeted delivery to specific tissues or cells. Finally, this compound could be further studied for its potential use in the treatment of various diseases, including cancer, inflammation, and oxidative stress.
Conclusion
This compound is a versatile compound that has many potential applications in various fields, including medicine, pharmaceuticals, and materials science. Its synthesis method is relatively simple, and it has been extensively studied for its biological activity. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a material for organic electronics and as a drug delivery system. Future research on this compound could lead to the development of new materials, drugs, and therapies for a wide range of diseases and conditions.

Synthesis Methods

Nogalarene can be synthesized through a Diels-Alder reaction between 2,3-dimethoxy-1,3-butadiene and 1,4-naphthoquinone. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride. The reaction yields a mixture of isomers, which can be separated by column chromatography. The yield of this compound is typically around 30-40%.

Scientific Research Applications

Nogalarene has been extensively studied for its biological activity. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use as a material for organic electronics. In the field of medicine, this compound has been investigated for its potential use as a drug delivery system.

Properties

11052-69-0

Molecular Formula

C29H27NO10

Molecular Weight

549.5 g/mol

IUPAC Name

methyl (1R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,22,24-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,10,12,14,18-octaene-13-carboxylate

InChI

InChI=1S/C29H27NO10/c1-10-6-7-11-12(16(10)27(37)38-5)8-13-17(21(11)32)23(34)18-15(31)9-14-25(19(18)22(13)33)39-28-24(35)20(30(3)4)26(36)29(14,2)40-28/h6-9,20,24,26,28,31-32,35-36H,1-5H3/t20-,24-,26+,28+,29+/m0/s1

InChI Key

ZIOYGSZIUMVQSO-CWOXXLDKSA-N

Isomeric SMILES

CC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C=C5C(=C4C3=O)O[C@H]6[C@H]([C@@H]([C@H]([C@@]5(O6)C)O)N(C)C)O)O)C(=O)OC

SMILES

CC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C=C5C(=C4C3=O)OC6C(C(C(C5(O6)C)O)N(C)C)O)O)C(=O)OC

Canonical SMILES

CC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C=C5C(=C4C3=O)OC6C(C(C(C5(O6)C)O)N(C)C)O)O)C(=O)OC

Origin of Product

United States

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